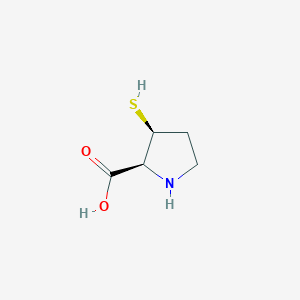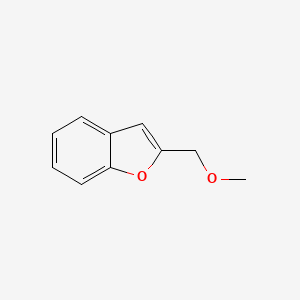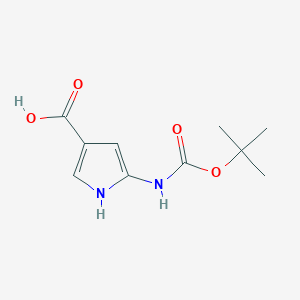
5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid: is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substituted pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions, and the free amine can then react with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted amines depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its protected amino group allows for selective reactions at other sites on the molecule .
Biology: In biological research, the compound can be used to study the effects of pyrrole derivatives on biological systems. The Boc group provides stability, allowing the compound to be used in various assays and experiments .
Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of drug candidates .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The carboxylic acid group can form amide bonds with other molecules, facilitating the formation of more complex structures .
Comparaison Avec Des Composés Similaires
5-amino-1H-pyrrole-3-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable under certain conditions.
N-Boc-5-amino-1H-pyrrole-3-carboxylic acid: Similar structure but with different substitution patterns on the pyrrole ring
Uniqueness: The presence of both the Boc-protected amino group and the carboxylic acid group in 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid provides a unique combination of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
903094-18-8 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
QKVKUTZHFYGHKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



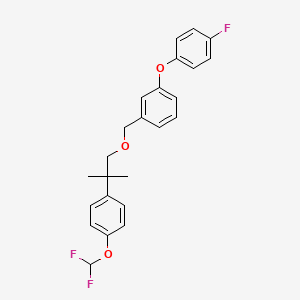

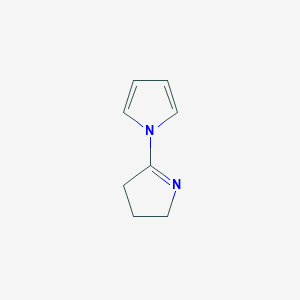
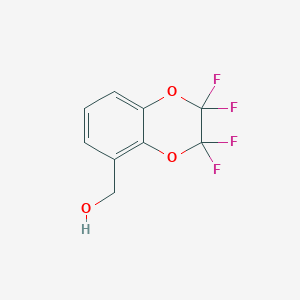
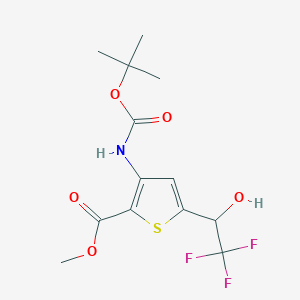
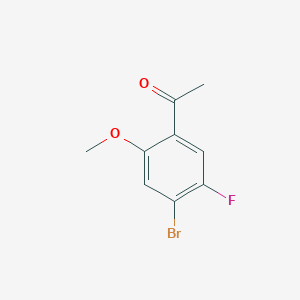
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
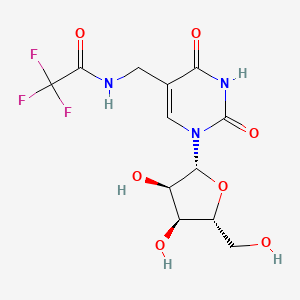
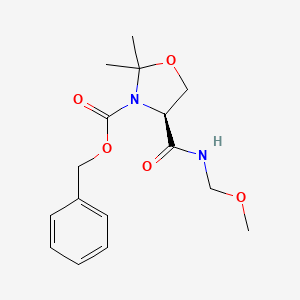
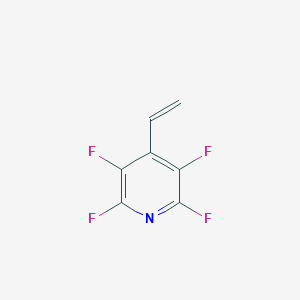
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
